molecular formula C4H6N2O4 B1210334 5-N-Methyloxaluric acid

5-N-Methyloxaluric acid

Cat. No. B1210334
M. Wt: 146.1 g/mol
InChI Key: APOPSBQCJFDMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-N-Methyloxaluric acid is a N-acylurea and a monocarboxylic acid.

Scientific Research Applications

Role in Advanced Glycation End-Products Formation

Methylglyoxal (MG), a related alpha-oxoaldehyde, is involved in the formation of various advanced glycation end-products (AGEs), such as MG-H1, MG-H2, MG-H3, and others. These compounds have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases. In addition, MG is formed during the processing, cooking, and prolonged storage of foodstuffs and beverages (Nemet, Varga-Defterdarović, & Turk, 2006).

DNA and RNA Formylation

The emerging DNA and RNA formylation, including 5-formyl-2'-deoxycytidine (5-fodC) and 5-formylcytidine (5-forC), plays functional roles in various physiological processes. Detection of DNA and RNA formylation is challenging due to the low amounts of formylated DNA and RNA. A method for the sensitive determination of DNA and RNA formylation has been developed to address this issue (Jiang et al., 2017).

Electrooxidation in Barbituric Acid Derivatives

A study on the electrooxidation of 4-methylcatechol in the presence of barbituric acid derivatives demonstrated the conversion of these compounds through an ECEC mechanism pathway, contributing to our understanding of the electrochemical behavior of such compounds (Nematollahi & Tammari, 2005).

Stability of 5-Hydroxymethylcytosine in DNA

5-Hydroxymethylcytosine (hmC), an oxidation product of 5-methylcytosine in DNA, is a stable modification in most mammalian cells. The reduction of hmC levels in DNA is a hallmark of cancers, and understanding its dynamics is fundamental to comprehending its function (Bachman et al., 2014).

DNA and RNA Methylation in Circulating Tumor Cells

The study of DNA methylation, like 5-methylcytosine (5-mC), and its roles in diverse biological processes, including regulatory functions, has been explored. Recent investigations into RNA modifications also emphasize the functions of RNA adenine and cytosine methylations on gene regulation (Chen, Zhao, & He, 2016).

Intestinal Antiinflammatory Effects and Regulation

5-Aminosalicylic acid (5-ASA), used in the treatment of inflammatory bowel diseases, is known to inhibit cytokine and inflammatory mediator production. The mechanism underlying the intestinal effects of 5-ASA involves peroxisome proliferator–activated receptor-γ (PPAR-γ), indicating a target of 5-ASA underlying its antiinflammatory effects in the colon (Rousseaux et al., 2005).

properties

Product Name

5-N-Methyloxaluric acid

Molecular Formula

C4H6N2O4

Molecular Weight

146.1 g/mol

IUPAC Name

2-(methylcarbamoylamino)-2-oxoacetic acid

InChI

InChI=1S/C4H6N2O4/c1-5-4(10)6-2(7)3(8)9/h1H3,(H,8,9)(H2,5,6,7,10)

InChI Key

APOPSBQCJFDMQQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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